molecular formula C14H9BrO2S B5733628 7-bromobenzo[de]thiochromen-3-yl acetate

7-bromobenzo[de]thiochromen-3-yl acetate

Cat. No.: B5733628
M. Wt: 321.19 g/mol
InChI Key: BATSBRXGKSDIDO-UHFFFAOYSA-N
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Description

7-Bromobenzo[de]thiochromen-3-yl Acetate is a high-value synthetic intermediate designed for advanced research and development applications. This benzothiochromene derivative is of significant interest in medicinal chemistry due to the privileged, bioactive nature of the thiochromen-4-one scaffold, which is known to exhibit a range of biological activities including antioxidant, antimicrobial, and anticancer properties . The bromine atom at the 7-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the construction of more complex molecular architectures for structure-activity relationship studies . The acetate group provides a site for probing solubility or for further chemical modification. As such, this compound serves as a critical building block in organic synthesis, particularly in the development of potential therapeutic agents and novel functional materials. Our product is supplied with comprehensive characterization data, including 1H NMR, 13C NMR, and mass spectrometry, ensuring its identity and purity for your research needs. This chemical is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(10-bromo-2-thiatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaen-4-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrO2S/c1-8(16)17-12-7-18-13-6-5-11(15)9-3-2-4-10(12)14(9)13/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATSBRXGKSDIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CSC2=C3C1=CC=CC3=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromobenzo[de]thiochromen-3-yl acetate typically involves the bromination of benzo[de]thiochromene followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The acetylation step involves reacting the brominated intermediate with acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-bromobenzo[de]thiochromen-3-yl acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiochromene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the acetate group to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 7-azidobenzo[de]thiochromen-3-yl acetate or 7-thiobenzo[de]thiochromen-3-yl acetate.

    Oxidation: Formation of 7-bromobenzo[de]thiochromen-3-yl sulfoxide or sulfone.

    Reduction: Formation of benzo[de]thiochromen-3-yl acetate or 7-bromobenzo[de]thiochromen-3-ol.

Scientific Research Applications

7-bromobenzo[de]thiochromen-3-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 7-bromobenzo[de]thiochromen-3-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and acetate group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of 7-bromobenzo[de]thiochromen-3-yl acetate with related compounds:

Compound Heterocycle Type Substituents Molecular Weight (g/mol) Key Reactivity/Applications
This compound Benzo[de]thiochromen 7-Br, 3-OAc ~323.2* Potential intermediate in drug synthesis (inferred)
Ethyl 7-bromobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene 7-Br, 2-COOEt 289.1 Hydrolyzed to carboxylic acids for further derivatization
4-(7-Bromobenzo[d]thiadiazol-4-yl)morpholine Benzo[d]thiadiazole 7-Br, 4-morpholine 315.2 Low-yield nucleophilic substitution (35%); photovoltaic precursors
3-Bromoindazole derivatives Indazole 3-Br Varies (e.g., ~197.0) Suzuki coupling precursors for biaryl synthesis

*Calculated based on molecular formula C₁₃H₉BrO₂S.

Key Observations:

  • Substituent Effects: The acetate group at position 3 may confer faster hydrolysis kinetics compared to ethyl esters (e.g., ’s compound), due to the acetate’s smaller steric profile and higher electrophilicity .
  • Bromine Reactivity: Bromine at position 7 in the thiochromen system may exhibit different reactivity compared to bromine in thiadiazoles (), where low yields in nucleophilic substitution (35%) suggest electronic deactivation by the thiadiazole ring .

Physicochemical and Application-Based Comparisons

  • Lipophilicity: The acetate group in the target compound may enhance membrane permeability compared to ethyl esters or morpholine substituents, making it a candidate for pharmaceutical applications.
  • Stability: Acetates are prone to enzymatic or basic hydrolysis, whereas ethyl esters () require stronger conditions (e.g., LiOH/THF), indicating tunable stability profiles .
  • Applications: Brominated thiadiazoles () are precursors in photovoltaic materials, while brominated thiophenes () are intermediates in medicinal chemistry. The target compound’s fused thiochromen core may position it for use in optoelectronics or as a bioactive scaffold .

Q & A

Q. What are the standard synthetic routes for preparing 7-bromobenzo[de]thiochromen-3-yl acetate?

Methodological Answer:

  • Palladium-catalyzed cross-coupling : A widely used method involves reacting brominated intermediates with aryl/heteroaryl amines or halides. For example, 7-bromo-2,3-dimethylbenzo[b]thiophene derivatives can undergo Buchwald-Hartwig coupling with substituted anilines or pyridines using Pd(OAc)₂ and ligands like rac-BINAP .
  • Condensation reactions : Ethyl mercaptoacetate and brominated aldehydes (e.g., 3-bromo-2-fluorobenzaldehyde) can be condensed in acetonitrile with triethylamine as a base at 60°C, followed by purification via ethyl acetate extraction .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated in studies of related brominated thiophene derivatives .
  • Spectroscopic methods :
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to verify substitution patterns and ester/acetate groups.
  • Mass spectrometry : Confirm molecular weight (e.g., C₁₀H₉BrO₂S has a molecular ion peak at m/z 294.1).
    • Chromatography : Use HPLC or GC-MS for purity assessment .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Control reaction parameters : Maintain precise temperature (e.g., 60°C for condensation reactions) and stoichiometric ratios of reagents (e.g., 1:1.1 ratio of bromoaldehyde to ethyl mercaptoacetate) .
  • Document solvent systems : Use anhydrous acetonitrile or dichloromethane to avoid side reactions.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., BINAP vs. Xantphos) to enhance cross-coupling efficiency .
  • Solvent optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve solubility and reaction kinetics .
  • Microwave-assisted synthesis : Explore reduced reaction times and higher yields under controlled microwave irradiation.

Q. How should researchers address contradictions in reported melting points or spectral data?

Methodological Answer:

  • Cross-validate techniques : Combine X-ray crystallography with DFT calculations to resolve discrepancies in structural assignments .
  • Replicate conditions : Reproduce synthesis and purification steps from conflicting studies to identify variables (e.g., recrystallization solvents affecting melting points).

Q. What methodologies are recommended for studying the compound’s biological interactions?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates to measure inhibition kinetics of target enzymes (e.g., kinases or proteases) .
  • Receptor binding studies : Employ surface plasmon resonance (SPR) or radioligand binding assays to quantify affinity for biological targets .
  • Computational docking : Perform molecular dynamics simulations to predict binding modes with proteins of interest.

Q. How can the compound’s stability under varying environmental conditions be assessed?

Methodological Answer:

  • Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 4–8 weeks, monitoring degradation via HPLC .
  • Surface adsorption studies : Use quartz crystal microbalance (QCM) to evaluate interactions with indoor surfaces (e.g., glass, polymers) under controlled humidity .

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